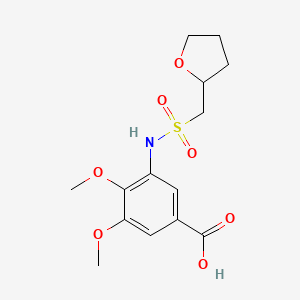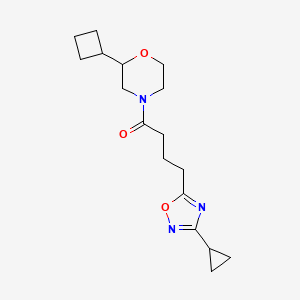![molecular formula C15H18N2O4 B7419321 N-{4-[(4-oxoazetidin-2-yl)oxy]phenyl}oxane-3-carboxamide](/img/structure/B7419321.png)
N-{4-[(4-oxoazetidin-2-yl)oxy]phenyl}oxane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(4-oxoazetidin-2-yl)oxy]phenyl}oxane-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes an oxane ring and an azetidinone moiety, which contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-oxoazetidin-2-yl)oxy]phenyl}oxane-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a β-lactam precursor.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a suitable phenyl halide reacts with the azetidinone intermediate.
Formation of the Oxane Ring: The oxane ring is formed through an intramolecular cyclization reaction, often facilitated by a base or acid catalyst.
Final Coupling Reaction: The final step involves coupling the oxane ring with the carboxamide group, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-{4-[(4-oxoazetidin-2-yl)oxy]phenyl}oxane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl ring or the oxane ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Phenyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-{4-[(4-oxoazetidin-2-yl)oxy]phenyl}oxane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
N-{4-[(4-oxoazetidin-2-yl)oxy]phenyl}oxane-2-carboxamide: A closely related compound with a similar structure but differing in the position of the carboxamide group.
N-{4-[(4-oxoazetidin-2-yl)oxy]phenyl}oxane-4-carboxamide: Another analog with the carboxamide group at a different position on the oxane ring.
Uniqueness
N-{4-[(4-oxoazetidin-2-yl)oxy]phenyl}oxane-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an oxane ring and an azetidinone moiety sets it apart from other similar compounds, making it a valuable target for further research and development.
特性
IUPAC Name |
N-[4-(4-oxoazetidin-2-yl)oxyphenyl]oxane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-13-8-14(17-13)21-12-5-3-11(4-6-12)16-15(19)10-2-1-7-20-9-10/h3-6,10,14H,1-2,7-9H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPDVINQPKPRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)NC2=CC=C(C=C2)OC3CC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-Fluorophenoxy)-1-[4-(1-methylpyrrolidine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7419240.png)
![2-[4-[(4-Methoxynaphthalen-1-yl)sulfonylamino]piperidin-1-yl]acetic acid](/img/structure/B7419247.png)

![2-[(2-Cyclopentylsulfonylacetyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B7419264.png)
![3-{[3-Methyl-4-(4-methylpiperazin-1-yl)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B7419265.png)
![(1S,2R)-2-[(4-aminopyrimidin-2-yl)methylamino]-1,2-diphenylethanol](/img/structure/B7419268.png)
![N-[(5,5-dimethyloxolan-2-yl)methyl]-4-(4-methylcyclohexyl)oxypiperidine-1-carboxamide](/img/structure/B7419270.png)

![(1S,2R)-2-[(2,3-dimethylquinoxaline-6-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7419290.png)
![4-(7-methyl-1,3-dioxo-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B7419298.png)

![N-[(1R,2R)-2-ethylcyclopropyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7419324.png)
![tert-butyl (2R)-2-[(1-cyclobutylpiperidin-4-yl)carbamoyl]azetidine-1-carboxylate](/img/structure/B7419328.png)

